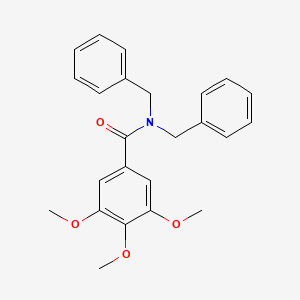

N,N-dibenzyl-3,4,5-trimethoxybenzamide

Beschreibung

N,N-Dibenzyl-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic core and two benzyl groups attached to the amide nitrogen. The trimethoxybenzoyl scaffold is critical for bioactivity, as it facilitates interactions with enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE) .

Eigenschaften

Molekularformel |

C24H25NO4 |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

N,N-dibenzyl-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C24H25NO4/c1-27-21-14-20(15-22(28-2)23(21)29-3)24(26)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-15H,16-17H2,1-3H3 |

InChI-Schlüssel |

KFXDZFRQLCWQFP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes: The synthesis of N,N-dibenzyl-3,4,5-trimethoxybenzamide involves benzyl protection, followed by methylation and benzamide formation.

Reaction Conditions: Specific conditions may vary, but typical steps include benzyl bromide or benzyl chloride treatment with 3,4,5-trimethoxybenzaldehyde, followed by reduction and amidation.

Industrial Production: Information on industrial-scale production methods is limited due to its rarity.

Analyse Chemischer Reaktionen

Reactivity: N,N-dibenzyl-3,4,5-trimethoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The primary products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for potential biological activities (e.g., antitumor, antimicrobial).

Medicine: Limited studies, but its unique structure may inspire drug design.

Industry: Rarely used industrially due to its scarcity.

Wirkmechanismus

- The exact mechanism of action remains unclear due to limited research.

- Potential molecular targets and pathways need further exploration.

Vergleich Mit ähnlichen Verbindungen

Antiparasitic Activity

Key Compounds :

- N-Isobutyl-3,4,5-trimethoxybenzamide (Compound 17): Exhibits potent trypanocidal activity against Trypanosoma cruzi (IC50 = 2.21 µM) with high selectivity (SI = 298.64). Branched alkyl chains enhance potency compared to linear chains (e.g., N-butyl derivative IC50 = 6.21 µM) .

- N-Cyclohexyl-3,4,5-trimethoxybenzamide (Compound 15) : Moderate activity (IC50 = 8.14 µM), likely due to steric hindrance from the cyclohexyl group reducing target engagement .

- N-4-Hydroxybenzyl-3,4,5-trimethoxybenzamide (Compound 20) : Lower activity (IC50 = 8.95 µM), suggesting polar substituents may reduce membrane permeability .

Mechanistic Insights :

Neurological Activity

Key Compounds :

- N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives : Exhibit acetylcholinesterase (AChE) inhibition (IC50 = 4.0–16.5 µM) and memory-enhancing effects. The 4-hydroxyphenyl group enhances hydrogen bonding with AChE’s catalytic triad (e.g., HIS447) .

- N-Benzyl-3,4,5-trimethoxybenzamide (Compound 17) : Structural data (SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CC=C2) indicate a planar aromatic system, favoring π-π stacking with aromatic residues in AChE .

Structural Trends :

Anticancer and Antimicrobial Activity

Key Compounds :

- N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) : Shows high cytotoxicity via hydrophobic interactions with kinase domains (e.g., Glu-875), absent in less active analogs like 17D .

- Cytosporone E derivatives : Synthesized from N,N-diethyl-3,4,5-trimethoxybenzamide, these compounds exhibit weak antibacterial activity, highlighting the need for optimized side chains .

Activity Drivers :

Physicochemical Properties

<sup>a</sup> Predicted using PubChem data . <sup>b</sup> TMB = trimethoxybenzamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.